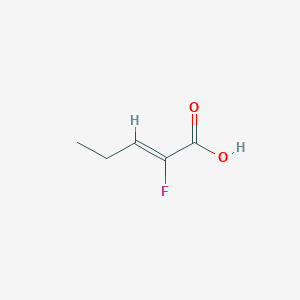

2-Fluoropent-2-enoic acid

Description

Contextualization within the Landscape of Fluorinated Organic Acids

Fluorinated organic acids represent a significant class of compounds in organic chemistry, characterized by the presence of one or more fluorine atoms. The introduction of fluorine can dramatically alter the physical, chemical, and biological properties of an organic molecule. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can influence the acidity, lipophilicity, metabolic stability, and conformational preferences of the molecule. nih.gov

In the broader context of fluorinated organic acids, 2-Fluoropent-2-enoic acid is a member of the α,β-unsaturated fluoroalkenoic acids. This subclass is of particular interest due to the electronic interplay between the fluorine atom, the double bond, and the carboxylic acid group. This arrangement can lead to unique reactivity and potential applications in polymer chemistry and as a building block in the synthesis of more complex fluorinated molecules.

Significance of this compound as a Model System for Enantio- and Diastereoselective Synthesis

The synthesis of chiral molecules with high stereocontrol is a central goal in modern organic chemistry, particularly for applications in pharmaceuticals and agrochemicals. The presence of a stereocenter at the α-position and the potential for E/Z isomerism at the double bond make molecules like this compound important models for developing and evaluating new methods for enantio- and diastereoselective synthesis.

The development of catalytic asymmetric methods to access enantiomerically pure fluorinated compounds is an active area of research. researchgate.net Strategies often involve the use of chiral catalysts to control the formation of stereocenters during the synthesis. For unsaturated systems, controlling the geometry of the double bond is also a critical challenge. The insights gained from studying the synthesis of model systems like this compound can be applied to the construction of more complex and biologically active fluorinated molecules. For instance, the diastereoselective alkylation of related systems has been explored to control stereochemistry. acs.org

Overview of Research Trajectories for Fluorinated Unsaturated Carboxylic Acids

Research into fluorinated unsaturated carboxylic acids is following several key trajectories. A primary focus is on the development of novel synthetic methodologies to introduce fluorine and the carboxylic acid functionality with high efficiency and stereoselectivity. This includes exploring new fluorinating reagents and catalytic systems. nih.govfrontiersin.org

Another significant research direction is the investigation of the unique reactivity of these compounds. The electronic nature of the fluorinated double bond can be exploited in various chemical transformations, such as cycloadditions and conjugate additions. For example, palladium-catalyzed annulation strategies have been used to create complex heterocyclic structures from related fluorinated building blocks. whiterose.ac.uk

Furthermore, there is growing interest in the application of fluorinated unsaturated carboxylic acids as monomers in polymer synthesis. The incorporation of these units can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical properties.

Interdisciplinary Relevance of this compound in Contemporary Chemical Science

The study of this compound and related compounds has relevance across multiple disciplines of chemical science. In medicinal chemistry, the introduction of a fluorinated moiety can be a powerful strategy for designing new therapeutic agents. Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability and binding affinity to biological targets. researchgate.netnih.gov

In materials science, the unique properties of fluorinated compounds are being harnessed to create advanced materials. Polymers derived from fluorinated monomers can exhibit low surface energy, high hydrophobicity, and excellent weathering resistance, making them suitable for a wide range of applications, from coatings to advanced textiles. researchgate.net

The compound also finds relevance in environmental science, particularly in the study of the fate and transformation of fluorinated organic pollutants. Understanding the chemical behavior of compounds like this compound can provide insights into the environmental impact of this class of chemicals. researchgate.netumn.edu

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-fluoropent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-3-4(6)5(7)8/h3H,2H2,1H3,(H,7,8)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRQOQRPANVJKM-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C(=O)O)\F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoropent 2 Enoic Acid and Its Stereoisomers

Regiospecific and Stereoselective Approaches to 2-Fluoropent-2-enoic Acid Synthesis

Achieving precise control over the placement and stereochemistry of the fluorine atom and the double bond is critical in the synthesis of this compound and its derivatives.

Enantioselective Synthesis of this compound Derivatives

The enantioselective synthesis of fluorinated amino acids, including derivatives of this compound, has been accomplished through various methods. One notable approach involves the asymmetric alkylation of chiral glycine (B1666218) or alanine (B10760859) equivalents. For instance, the diastereoselective alkylation of a camphor-based glycine ester imine with 3-bromo-2-fluoropropene can yield (R)-(+)-2-amino-4-fluoropent-4-enoic acid. researchgate.net Similarly, chiral auxiliaries like (S)-Boc-BMI have been used in the asymmetric alkylation with 2-fluoroallyl tosylate to produce (S)-2-amino-4-fluoropent-4-enoic acid. researchgate.net Another strategy employs chiral phase-transfer catalysts for the enantioselective alkylation of glycine-imine derivatives. researchgate.net These methods provide access to optically active building blocks crucial for developing new pharmaceuticals. researchgate.net

| Chiral Auxiliary/Catalyst | Electrophile | Product | Overall Yield (%) | Enantiomeric Excess (ee %) |

| (R)-(+)-Camphor-based glycine ester imine | 3-bromo-2-fluoropropene | (R)-(+)-2-amino-4-fluoropent-4-enoic acid | 38 | 90 |

| (S)-Boc-BMI | 2-fluoroallyl tosylate | (S)-2-amino-4-fluoropent-4-enoic acid | N/A | High |

| N-anthracenylmethyl dihydrocinchonidinium bromide | Dibromide | Bis-α-amino acid esters | N/A | ≥95 |

Diastereoselective Formation of this compound Isomers

The diastereoselective synthesis of this compound isomers often relies on the use of chiral auxiliaries to control the stereochemical outcome of key reactions. For example, Evans-like auxiliaries, such as 4-phenyl-oxazolidinone, have been effectively used to guide the stereoselective synthesis of β-methyl-2′,6′-dimethylphenylalanine isomers with high yields and complete stereoselectivity. researchgate.net The alkylation of substrates bearing chiral auxiliaries can exhibit high diastereomeric ratios, often exceeding 96:4. researchgate.net The choice of the chiral auxiliary and the reaction conditions are critical in determining the diastereoselectivity of the transformation. researchgate.netresearchgate.net

Control of (E)/(Z) Stereochemistry in the Synthesis of this compound

The stereochemistry of the double bond in this compound is a crucial aspect of its synthesis. One method to control the (E)/(Z) configuration involves the Wittig reaction. For the synthesis of (2S)-(E)-2-amino-5-fluoro-pent-3-enoic acid, an (E)-α,β-unsaturated aldehyde was prepared using a Wittig reaction with (triphenyl-phosphoranylidene)acetaldehyde, which then underwent further transformations. nih.gov The choice of reagents and reaction conditions in olefination reactions is paramount for achieving high stereoselectivity of the double bond.

Fluorination Strategies for the Introduction of the Fluorine Atom in this compound Precursors

The introduction of the fluorine atom at the desired position is a key step in the synthesis of this compound. Both electrophilic and nucleophilic fluorination methods are employed, each with its own set of reagents and advantages.

Electrophilic Fluorination Methodologies

Electrophilic fluorinating reagents are widely used to introduce fluorine into organic molecules. Selectfluor® (F-TEDA-BF4) is a prominent example of such a reagent. It has been used in the electrophilic fluorodesilylation of enantiopure allylsilanes to produce β-fluorinated γ,δ-unsaturated carboxylic acids. researchgate.netresearchgate.net This reaction provides a pathway to valuable and otherwise difficult-to-access fluorinated building blocks. researchgate.net Another approach involves the intramolecular fluorocyclization of unsaturated carboxylic acids using a stable hypervalent fluoroiodane reagent, which can lead to the formation of fluorinated lactones. psu.edu

| Fluorinating Reagent | Substrate Type | Key Transformation |

| Selectfluor® | Enantiopure allylsilanes | Electrophilic fluorodesilylation |

| Hypervalent fluoroiodane reagent | Unsaturated carboxylic acids | Intramolecular fluorocyclization |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination offers a cost-effective alternative to electrophilic methods, particularly for large-scale applications and the synthesis of 18F-labeled compounds for positron emission tomography (PET). psu.edu Reagents like diethylaminosulfur trifluoride (DAST) are effective for the direct conversion of alcohols to fluorides under mild conditions. nih.gov For instance, DAST has been used to introduce fluorine into a key allylic alcohol intermediate in the synthesis of a fluorinated amino acid. nih.gov Other nucleophilic fluorinating agents include potassium fluoride (B91410) (KF) and various fluoride salts used in conjunction with phase-transfer catalysts or in polar aprotic solvents. umn.eduresearchgate.net The development of new reagents like [IPrH][F(HF)2] has addressed issues of solubility and stability, offering highly selective and efficient microwave-assisted fluorination of various substrates. organic-chemistry.org

| Fluorinating Reagent | Substrate Type | Key Transformation |

| Diethylaminosulfur trifluoride (DAST) | Alcohols | Deoxyfluorination |

| Potassium Fluoride (KF) | Alkyl substrates with good leaving groups | Nucleophilic substitution |

| [IPrH][F(HF)2] | Benzyl (B1604629) halides, aliphatic halides, tosylates, mesylates | Microwave-assisted nucleophilic fluorination |

| Fluoride salts | 1-arylbenziodoxolones | Nucleophilic fluorination |

Dehydrofluorination Routes to this compound Scaffolds

Dehydrofluorination is a crucial method for constructing the fluoroalkene moiety in this compound. This synthetic strategy involves the elimination of a molecule of hydrogen fluoride (HF) from a difluorinated or a monofluorinated precursor that has a hydrogen atom on an adjacent carbon. The reaction is typically base-mediated and its success often depends on the choice of base, solvent, and the specific structure of the substrate.

For instance, the dehydrofluorination of a precursor like ethyl 2,3-difluoropentanoate can be used to generate the desired C2-C3 double bond. The selection of the base is critical to control the regioselectivity of the elimination, favoring the formation of the thermodynamically stable conjugated system. A study on a related dehydrofluorination process for the synthesis of a fluorinated pyroglutamate (B8496135) derivative highlighted the superior efficacy of triethylamine (B128534) in dichloromethane, achieving a 90% yield, whereas a weaker base like pyridine (B92270) resulted in less than 3% of the desired product. arkat-usa.org This underscores the importance of base strength in such transformations.

The reaction conditions, including the solvent, can also significantly influence the reaction's outcome. arkat-usa.org Non-polar aprotic solvents are often preferred to facilitate the elimination pathway over competing substitution reactions.

Table 1: Effect of Base on a Representative Dehydrofluorination Reaction

| Starting Material | Base | Solvent | Yield of Dehydrofluorinated Product |

| Polyfluorinated Precursor | Triethylamine | CH₂Cl₂ | High |

| Polyfluorinated Precursor | Pyridine | CH₂Cl₂ | Low |

This table illustrates the typical impact of base selection on the efficiency of dehydrofluorination reactions, as observed in related syntheses. arkat-usa.org

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) represents a class of reactions that transform one functional group into another without altering the carbon skeleton of the molecule. e-bookshelf.deub.edu In the context of this compound synthesis, FGI is vital for introducing the carboxylic acid function and for manipulating the position of the carbon-carbon double bond.

Carboxylic Acid Formation and Derivatization

The final step in many synthetic routes to this compound is the formation of the carboxylic acid group. This is most commonly achieved through the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. This transformation is typically carried out under acidic or basic conditions.

For example, the hydrolysis of ethyl 2-fluoropent-2-enoate can be accomplished by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the final carboxylic acid. google.com This method is widely applicable and generally proceeds with high yields.

Table 2: Representative Reaction for Carboxylic Acid Formation

| Precursor | Reagents | Product |

| Ethyl 2-fluoropent-2-enoate | 1. NaOH (aq) 2. H₃O⁺ | This compound |

This table outlines a standard hydrolysis procedure for converting an ester to a carboxylic acid, a common final step in the synthesis of this compound. google.com

Manipulation of the Carbon-Carbon Double Bond

In some synthetic strategies, the fluorine atom is introduced into a pentenoate framework where the double bond is not in the desired C2-C3 position. In such cases, isomerization of the double bond into conjugation with the carboxyl group is necessary. This can often be achieved using base catalysis. whiterose.ac.uk For instance, a precursor like 2-fluoropent-4-enoic acid or its ester could potentially be isomerized to the more thermodynamically stable this compound system. The choice of base and reaction conditions is critical to promote the migration of the double bond without inducing other side reactions.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance sustainability. nih.gov These approaches are also being applied to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of the carbon framework and the introduction of fluorine. rsc.org Palladium-catalyzed reactions, in particular, have been explored for the synthesis of fluorinated compounds. whiterose.ac.uk For the synthesis of this compound, a palladium-catalyzed carboxylation reaction could be a viable approach. vulcanchem.com This would involve the reaction of a fluorinated five-carbon precursor with carbon monoxide in the presence of a palladium catalyst.

Another advanced strategy is transition metal-catalyzed C-H fluoroalkenylation, which allows for the direct formation of monofluoroalkenes. rsc.org This methodology could provide a more atom-economical route to this compound by avoiding the need for pre-functionalized starting materials. Rhodium-catalyzed hydroformylation of vinyl fluoride followed by oxidation is another pathway that has been used to create related α-fluoroacids. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions in Fluorinated Compound Synthesis

| Reaction Type | Catalyst System (Example) | Application | Reference |

| Allylic Substitution | Pd(dba)₂ / Phosphoramidite Ligand | Synthesis of fluorinated heterocycles | whiterose.ac.uk |

| Carboxylation | Palladium Catalyst | Potential route to α-fluoro acids | vulcanchem.com |

| Hydroformylation | Rhodium Catalyst | Synthesis of 2-fluoropropanoic acid | researchgate.net |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful complement to metal catalysis, particularly for asymmetric synthesis. whiterose.ac.uk In the synthesis of chiral fluorinated molecules, organocatalysts can be used to control the stereochemical outcome.

For instance, enantioselective syntheses of related compounds, such as 2-amino-4-fluoropent-4-enoic acid, have been achieved through the alkylation of chiral glycine or alanine ester imines, where a chiral auxiliary acts as an organocatalyst to direct the stereochemistry of the reaction. researchgate.net This principle could be extended to the asymmetric synthesis of precursors to chiral this compound stereoisomers. Phase-transfer catalysis using cinchona alkaloids is another organocatalytic method that has been successfully employed for the asymmetric fluorination of alkenes, demonstrating the potential of this approach for creating chiral fluorinated building blocks. researchgate.net

Biocatalytic Pathways for this compound Scaffolds

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While direct biocatalytic synthesis of this compound is not extensively documented, enzymatic strategies applied to similar fluorinated scaffolds suggest plausible routes. These approaches primarily involve aldolases for carbon-carbon bond formation and lipases for kinetic resolution.

Aldolase-Catalyzed Synthesis:

Pyridoxal-5´-phosphate (PLP)-dependent aldolases are instrumental in forming C-C bonds with high stereocontrol. nih.gov These enzymes could potentially catalyze the condensation of a fluorinated three-carbon building block with a two-carbon aldehyde or vice-versa to construct the carbon backbone of this compound. For instance, enzymes like trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) have been shown to catalyze the enantioselective aldol (B89426) addition of pyruvate to various aldehydes, yielding chiral 4-hydroxy-2-oxo acids. acs.org A similar strategy could be envisioned where a fluorinated pyruvate derivative or a fluorinated aldehyde is used as a substrate.

Another approach involves the use of whole-cell biocatalysis. For example, engineered E. coli has been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid. nih.govfrontiersin.org This demonstrates the potential of engineered metabolic pathways to produce fluorinated carboxylic acids. Subsequent enzymatic or chemical dehydration of a β-hydroxy-α-fluoro intermediate could yield the desired α,β-unsaturated system of this compound.

Lipase-Catalyzed Kinetic Resolution:

Lipases are widely used for the kinetic resolution of racemic mixtures of chiral carboxylic acids and alcohols. nih.govalmacgroup.comnih.govnih.gov In the context of this compound, if a racemic mixture is synthesized chemically, a lipase (B570770) could be employed to selectively esterify one of the enantiomers, allowing for the separation of the unreacted enantiomer from the esterified one. For example, lipases have been successfully used in the enantioselective hydrolysis of fluorinated β-amino carboxylic ester hydrochloride salts, yielding both the (R)-ester and the (S)-acid with high enantiomeric excess. nih.gov This principle is directly applicable to the resolution of racemic this compound or its esters.

The selection of the lipase and reaction conditions, such as the acyl donor and solvent, is crucial for achieving high enantioselectivity. nih.gov

Table 1: Potential Biocatalytic Reactions for this compound Scaffolds

| Enzyme Class | Biotransformation | Relevance to this compound Synthesis | Key Considerations |

| Aldolases | Asymmetric aldol addition | Formation of the chiral carbon backbone from fluorinated precursors. | Substrate specificity for fluorinated compounds; control of stereochemistry. |

| Lipases | Kinetic resolution of racemic acids/esters | Separation of enantiomers of chemically synthesized this compound. | Enzyme selection; reaction conditions (solvent, acyl donor) for high enantioselectivity. |

| Dehydratases | Dehydration of β-hydroxy acids | Introduction of the double bond to form the α,β-unsaturated system from a β-hydroxy-α-fluoro intermediate. | Enzyme availability and specificity for the fluorinated substrate. |

Purification and Isolation of this compound Stereoisomers

The purification and isolation of the specific stereoisomers of this compound, namely the (E) and (Z) geometric isomers and their respective enantiomers ((R) and (S)), is a critical step for their characterization and use in biological studies. The distinct physical and chemical properties of these isomers allow for their separation using chromatographic techniques.

Separation of E/Z Isomers:

The separation of geometric isomers (diastereomers) like the (E) and (Z) forms of this compound can typically be achieved using standard chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC). researchgate.netdocbrown.info The difference in the spatial arrangement of the substituents around the C=C double bond leads to different polarities and interactions with the stationary phase.

For α,β-unsaturated carboxylic acids, reversed-phase HPLC is often effective. The choice of the stationary phase (e.g., C18) and the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or acetic acid) are key parameters to optimize for successful separation. google.com In some cases, the use of silver nitrate-impregnated silica (B1680970) gel can enhance the separation of E/Z isomers due to the differential π-complexation of the double bond with silver ions. researchgate.netgoogle.com

Separation of Enantiomers (Chiral Resolution):

Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. Chiral high-performance liquid chromatography (chiral HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers. google.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds, including carboxylic acids. mdpi.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. rsc.org However, this approach requires an additional reaction step and subsequent removal of the chiral auxiliary.

For the specific case of fluorinated pentenoic acid derivatives, a patent describes the successful chiral separation of related intermediates using a chiral HPLC column, highlighting the feasibility of this approach for this compound. google.com

Table 2: Chromatographic Methods for the Purification and Isolation of this compound Stereoisomers

| Isomer Type | Separation Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation |

| E/Z Isomers | High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water with acid modifier | Differential polarity and interaction with the stationary phase. |

| E/Z Isomers | Column Chromatography | Silica Gel or AgNO₃-impregnated Silica Gel | Hexane/Ethyl Acetate (B1210297) | Differential adsorption and/or π-complexation. |

| Enantiomers (R/S) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Polysaccharide-based Chiral Stationary Phase (CSP) | Hexane/Isopropanol with acid modifier | Diastereomeric interactions with the chiral selector on the stationary phase. |

Elucidation of Molecular Structure and Conformation of 2 Fluoropent 2 Enoic Acid Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 2-Fluoropent-2-enoic acid. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For this compound, distinct signals would be expected for the vinyl proton, the methylene (B1212753) protons, and the methyl protons. The coupling constants (J) between adjacent protons would further help in assigning these signals and confirming the connectivity.

Table 1: Predicted ¹H NMR Data for this compound This table is based on predicted values and general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in the public domain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | singlet (broad) | - |

| CH =C(F) | 6.0 - 7.5 | triplet of quartets | J(H,H), J(H,F) |

| -CH ₂-CH₃ | 2.2 - 2.6 | quintet | J(H,H) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would differentiate the carboxylic acid carbon, the two olefinic carbons (one of which is directly bonded to fluorine), the methylene carbon, and the methyl carbon. The large electronegativity of the fluorine atom is expected to significantly influence the chemical shift of the carbon atom it is attached to.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on predicted values and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 165 - 175 |

| C (F)=CH | 140 - 160 (with C-F coupling) |

| C(F)=C H | 115 - 130 |

| -C H₂-CH₃ | 25 - 35 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.govnih.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making this technique particularly powerful. nih.gov A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an sp²-hybridized carbon. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) would be observed in both the ¹H and ¹⁹F spectra, providing crucial data for confirming the structure and stereochemistry. The magnitude of these coupling constants is often indicative of the geometric relationship (cis or trans) between the coupled nuclei.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, confirming the -CH₂-CH₃ spin system and its connection to the vinyl proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This is particularly important for determining the E/Z stereochemistry of the double bond by observing NOE correlations between the vinyl proton and either the methylene protons or the fluorine atom (via H-F NOE).

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of molecules and is an excellent tool for identifying functional groups.

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. The most prominent bands would be:

A strong and broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.

A sharp and intense absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the α,β-unsaturation is expected to shift this band to a slightly lower wavenumber compared to a saturated carboxylic acid.

An absorption band in the 1640-1680 cm⁻¹ region due to the C=C stretching vibration of the alkene. The substitution with fluorine might influence the exact position and intensity of this band.

Table 3: Predicted FT-IR Data for this compound This table is based on characteristic vibrational frequencies for functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl C=O | Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene C=C | Stretch | 1640 - 1680 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Symmetries

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its structural characteristics. wikipedia.org For this compound, the Raman spectrum would be dominated by vibrations associated with its key functional groups: the carboxylic acid, the carbon-carbon double bond, and the carbon-fluorine bond.

The analysis of the Raman spectrum allows for the identification and characterization of these groups. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid typically appears as a strong band in the region of 1650-1750 cm⁻¹, though it is often weaker in Raman than in infrared spectroscopy. nih.govacs.org The C=C double bond stretching vibration is expected to produce a distinct and strong peak around 1640-1680 cm⁻¹. researchgate.net Other significant vibrations would include the C-F stretch, typically found in the 1000-1400 cm⁻¹ range, and various C-H stretching and bending modes from the ethyl group. researchgate.net

By using polarized laser light for excitation, polarized Raman spectroscopy can yield information about the symmetry of the vibrational modes. wikipedia.orgspectroscopyonline.com The depolarization ratio of the scattered light helps to distinguish between totally symmetric vibrations and those that are not. wikipedia.org This information is crucial for making definitive vibrational assignments and can provide insights into the molecule's symmetry in different states (e.g., liquid, solid). fiveable.me For a molecule like this compound, which lacks high symmetry, most vibrational modes would be expected to be Raman-active. fiveable.me

Interactive Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | Carboxylic Acid | 1650 - 1750 | Medium to Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Strong |

| C-F Stretch | Fluoroalkene | 1000 - 1400 | Medium |

| =C-H Stretch | Alkene | 3000 - 3100 | Medium |

| C-H Stretches (sp³) | Ethyl Group | 2850 - 3000 | Strong |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | Weak |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| CH₂/CH₃ Bending | Ethyl Group | 1350 - 1470 | Medium |

| O-H Bend (in-plane) | Carboxylic Acid | 1395 - 1440 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. measurlabs.com This technique can differentiate between molecules with the same nominal mass but different elemental formulas, a critical step in structural elucidation. For this compound (C₅H₇FO₂), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its molecular formula. nih.gov

HRMS instruments can resolve the isotopic distribution of an ion, which arises from the natural abundance of stable isotopes such as ¹³C, ²H, and ¹⁸O. nih.govspectroscopyonline.com The molecular ion of this compound would appear as a cluster of peaks. The most abundant peak (M) corresponds to the ion containing the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O). The subsequent peaks, M+1 and M+2, have progressively lower intensities and correspond to molecules containing one or two heavier isotopes, respectively. libretexts.org

The theoretical isotopic pattern can be calculated based on the elemental formula (C₅H₇FO₂). The relative abundance of the M+1 peak is primarily determined by the number of carbon atoms, as the natural abundance of ¹³C (~1.1%) is significantly higher than that of other relevant heavy isotopes. The M+2 peak will have contributions from molecules containing two ¹³C atoms, one ¹⁸O atom, or other combinations. Comparing the experimentally observed isotopic pattern with the theoretical calculation provides strong evidence for the assigned elemental composition. spectroscopyonline.comacs.org

Interactive Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₅H₇FO₂) [M]

| Ion | Mass (Da) | Relative Abundance (%) | Contributing Isotopes (Primary) |

| M | 118.0430 | 100.00 | ¹²C₅¹H₇¹⁹F¹⁶O₂ |

| M+1 | 119.0464 | 5.65 | ¹³C¹²C₄¹H₇¹⁹F¹⁶O₂ |

| M+2 | 120.0461 | 0.52 | ¹³C₂¹²C₃¹H₇¹⁹F¹⁶O₂ , ¹²C₅¹H₇¹⁹F¹⁸O¹⁶O |

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide crucial information about the molecule's structure and connectivity. wikipedia.org The fragmentation of the this compound radical cation or protonated molecule would likely proceed through several characteristic pathways common to unsaturated carboxylic acids. wikipedia.orgnih.gov

Plausible fragmentation mechanisms include:

Decarboxylation: The loss of a neutral carbon dioxide molecule (CO₂) is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion corresponding to [M - CO₂]⁺˙.

Loss of Water: Elimination of H₂O from the carboxylic acid group is another potential fragmentation route.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the double bond.

Cleavage of the Alkyl Chain: Fragmentation of the ethyl group, leading to the loss of a methyl (•CH₃) or ethyl (•C₂H₅) radical.

McLafferty Rearrangement: While less likely given the structure, a rearrangement involving a gamma-hydrogen transfer could occur if the molecule isomerizes in the gas phase. wikipedia.org

By analyzing the exact masses of these fragment ions, their elemental compositions can be determined, allowing for the confident proposal of fragmentation mechanisms and the confirmation of the molecular structure. nih.gov

Interactive Table 3: Plausible Fragment Ions of this compound in HRMS/MS

| Fragment Ion Formula | Neutral Loss | Proposed Fragmentation Pathway |

| [C₄H₇F]⁺˙ | CO₂ | Decarboxylation of the molecular ion |

| [C₅H₅FO]⁺˙ | H₂O | Loss of water from the molecular ion |

| [C₄H₄F]⁺ | •CH₃ + CO | Cleavage of the ethyl group and subsequent loss |

| [C₃H₂FO]⁺ | •C₂H₅ | Cleavage of the C-C bond adjacent to the double bond |

| [COOH]⁺ | C₄H₆F | Cleavage of the C-C bond alpha to the carbonyl |

X-ray Crystallography of this compound Derivatives for Solid-State Structural Analysis

Once a suitable crystal is obtained and its diffraction pattern is measured, the data is used to generate a three-dimensional electron density map of the unit cell. nih.gov From this map, the precise coordinates of each atom can be determined. This allows for the calculation of all geometric parameters, including:

Bond Lengths: The distances between the nuclei of bonded atoms (e.g., C=O, C=C, C-F, C-C, C-H). carleton.edu

Bond Angles: The angles formed by three connected atoms (e.g., O=C-O, C=C-F, C-C-C). reddit.com

Torsion Angles (Dihedral Angles): The angles that describe the rotation around a chemical bond, defining the conformation of the molecule, such as the orientation of the carboxylic acid group relative to the double bond and the conformation of the ethyl group. libretexts.org

This level of detail is unparalleled by other techniques and provides a definitive picture of the molecule's static structure in the crystal lattice. nih.gov

Interactive Table 4: Representative Geometric Parameters Expected from X-ray Crystallography of a this compound Derivative

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O | ~1.20 - 1.25 Å |

| Bond Length | C-O (H) | ~1.30 - 1.35 Å |

| Bond Length | C=C | ~1.33 - 1.35 Å |

| Bond Length | C-F | ~1.33 - 1.38 Å |

| Bond Angle | O=C-C | ~120 - 125° |

| Bond Angle | C=C-C | ~120 - 125° |

| Torsion Angle | O=C-C=C | ~0° or ~180° (depending on planarity) |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal, a phenomenon known as crystal packing. nih.gov This arrangement is governed by a network of intermolecular interactions. rsc.orgmdpi.com For a this compound derivative, the analysis would focus on identifying and characterizing these interactions, which could include:

Hydrogen Bonding: The most significant interaction would likely be strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, often forming centrosymmetric dimers. acs.org

Halogen Bonding: Although C-F bonds are generally weak halogen bond donors, weak interactions involving the fluorine atom might be observed.

Understanding these interactions is fundamental in crystal engineering, as they dictate the material's bulk properties, such as melting point, solubility, and stability. ias.ac.in The analysis provides a complete picture of the supramolecular structure. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 Fluoropent 2 Enoic Acid

Reactivity of the Carbon-Carbon Double Bond in 2-Fluoropent-2-enoic Acid

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of both the adjacent fluorine atom and the conjugated carboxylic acid group. This electronic characteristic is a primary determinant of its reactivity towards various reagents.

In general, alkenes, being electron-rich, readily undergo electrophilic addition reactions. The π-bond of the double bond acts as a nucleophile, attacking an electrophilic species. chemistrysteps.comchemistrystudent.com However, in this compound, the strong electron-withdrawing nature of the fluorine atom and the carboxyl group deactivates the double bond towards electrophilic attack.

The mechanism of electrophilic addition typically involves the formation of a carbocation intermediate. savemyexams.com For this compound, the initial protonation of the double bond would lead to a carbocation. The stability of this intermediate is crucial for the reaction to proceed. The fluorine atom at the α-position would destabilize an adjacent carbocation due to its inductive electron withdrawal. Therefore, electrophilic addition reactions with reagents like hydrogen halides (HX) or halogens (X₂) are expected to be significantly slower compared to unactivated alkenes.

| Reagent | Expected Product | Reaction Conditions | Notes |

| HBr | 3-bromo-2-fluoropentanoic acid | Strong acid catalyst, prolonged reaction time | Addition follows Markovnikov's rule, but the reaction is disfavored due to the deactivating effect of the fluorine and carboxyl groups. |

| Br₂ | 2,3-dibromo-2-fluoropentanoic acid | Non-polar solvent, requires activation (e.g., Lewis acid) | The double bond's reduced nucleophilicity makes this reaction challenging. |

| H₂O (acid-catalyzed) | 3-hydroxy-2-fluoropentanoic acid | Strong acid (e.g., H₂SO₄), heat | Hydration is expected to be slow and require harsh conditions. |

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for nucleophilic addition reactions, particularly the Michael addition (also known as conjugate addition). libretexts.orgscribd.com In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system. youtube.comlibretexts.org The presence of the fluorine atom at the α-position further enhances the electrophilicity of the β-carbon, making the molecule a potent Michael acceptor. researchgate.net

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is stabilized by resonance involving the carboxyl group. Subsequent protonation of the enolate yields the final addition product. A variety of soft nucleophiles, such as amines, thiols, and carbanions, can participate in this reaction. libretexts.org

Table of Michael Donors and Expected Products:

| Michael Donor (Nucleophile) | Expected Product | General Reaction Conditions |

| R₂NH (e.g., diethylamine) | 3-(diethylamino)-2-fluoropentanoic acid | Aprotic solvent, room temperature |

| RSH (e.g., thiophenol) | 2-fluoro-3-(phenylthio)pentanoic acid | Basic catalyst (e.g., Et₃N), room temperature |

| Malonic ester enolate | Diethyl 2-(1-carboxy-1-fluoro-propyl)malonate | Strong base (e.g., NaOEt), ethanol |

The carbon-carbon double bond in this compound can also participate in radical addition reactions. The presence of the fluorine atom can influence the regioselectivity of the radical addition. Fluoroalkyl radicals are known to participate in additions to unsaturated systems. rsc.org For instance, the addition of a radical species (R•) to the double bond can occur at either the α or β position. The stability of the resulting radical intermediate will determine the major product.

In a typical radical addition initiated by a radical initiator like AIBN, a radical species adds to the double bond. The regioselectivity will depend on the steric and electronic factors of both the alkene and the adding radical.

| Radical Source | Expected Product | Initiator | Notes |

| HBr with peroxides | 3-bromo-2-fluoropentanoic acid | Peroxides (e.g., benzoyl peroxide) | Anti-Markovnikov addition is expected due to the radical mechanism. |

| Thiols (RSH) with initiator | 2-fluoro-3-(alkylthio)pentanoic acid | AIBN, UV light | Radical hydrothiolation. |

Transformations of the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound undergoes the typical reactions of this functional group, although its reactivity can be influenced by the presence of the α-fluoro-α,β-unsaturated system.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification). The electron-withdrawing nature of the α-fluoroalkenyl group can increase the acidity of the carboxylic proton, but may also slightly decrease the nucleophilicity of the carbonyl oxygen towards protonation. However, standard esterification methods are generally applicable. The use of coupling agents or conversion to an acyl halide can facilitate the reaction with sterically hindered alcohols. rsc.orgnih.govacs.orgresearchgate.netnih.govrsc.org

Amidation can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using peptide coupling reagents. Direct amidation with amines is also possible but often requires high temperatures. The use of reagents like pentafluoropyridine (B1199360) (PFP) can facilitate the one-pot conversion of carboxylic acids to amides via an in-situ generated acyl fluoride (B91410). nih.govacs.orgrsc.orgresearchgate.net

Table of Esterification and Amidation Reagents and Products:

| Reagent | Product | Reaction Conditions |

| Methanol, H₂SO₄ (cat.) | Methyl 2-fluoropent-2-enoate | Reflux |

| Thionyl chloride (SOCl₂), then Ethanol | Ethyl 2-fluoropent-2-enoate | Two-step process |

| Benzylamine, DCC | N-benzyl-2-fluoropent-2-enamide | Dichloromethane, room temperature |

| Ammonia, high temperature | 2-fluoropent-2-enamide | High pressure and temperature |

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., with H₂/Pd-C) can reduce the carbon-carbon double bond to afford 2-fluoropentanoic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, potentially also affecting the double bond. The selective reduction of the carboxylic acid in the presence of the double bond, or vice-versa, can be achieved using specific reagents. For example, copper hydride (CuH)-catalyzed reductions have been shown to selectively reduce α,β-unsaturated carboxylic acids. nih.govorganic-chemistry.org Biocatalytic methods using carboxylic acid reductases can also be employed for the reduction to allylic alcohols. manchester.ac.ukrsc.org

The oxidation of the α,β-unsaturated system can be challenging. Strong oxidizing agents may lead to cleavage of the double bond. Epoxidation of the electron-deficient double bond is difficult with standard peroxy acids but can be achieved with nucleophilic epoxidizing agents. The oxidation of α,β-unsaturated aldehydes to the corresponding carboxylic acids is a known transformation, suggesting that the carboxylic acid moiety in this compound is relatively stable to further oxidation under certain conditions. oup.comrsc.orggoogle.comacs.orgresearchgate.net

Table of Reduction and Oxidation Reactions:

| Reagent | Expected Product | Notes |

| H₂, Pd/C | 2-fluoropentanoic acid | Reduction of the C=C double bond. |

| LiAlH₄ | 2-fluoropentan-1-ol | Reduction of both the carboxylic acid and the C=C double bond. |

| BH₃·THF | 2-fluoropent-2-en-1-ol | Selective reduction of the carboxylic acid. |

| O₃, then DMS | 2-oxobutanoic acid and formaldehyde | Ozonolysis cleaves the double bond. |

Influence of Fluorine on the Reactivity Profile of this compound

The presence of the α-fluorine atom is a critical determinant of the reactivity of this compound, setting it apart from its non-fluorinated counterpart. The interplay of strong inductive effects and resonance contributions modulates the electrophilicity of the carbon-carbon double bond and the carbonyl carbon, thereby influencing reaction rates and outcomes.

Electronic Effects of the α-Fluorine Atom on Reaction Kinetics and Selectivity

The α-fluorine atom in this compound exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. google.com This effect significantly polarizes the Cα-F bond, leading to a cascade of electronic consequences throughout the molecule. The inductive withdrawal of electron density increases the electrophilicity of both the α- and β-carbons of the double bond, as well as the carbonyl carbon.

This heightened electrophilicity has a pronounced impact on the kinetics of nucleophilic addition reactions. For instance, in Michael additions, the increased partial positive charge at the β-carbon makes it a more susceptible target for nucleophiles. However, the α-fluorine atom can also exhibit a +R (resonance) effect by donating one of its lone pairs of electrons to the adjacent π-system. This resonance effect can partially counteract the inductive effect, although the inductive effect is generally considered to be dominant in influencing the reactivity of α-fluoro-α,β-unsaturated carbonyl compounds.

The net electronic effect of the α-fluorine atom can be observed in the relative rates of nucleophilic substitution reactions. For example, studies on related fluorinated alkyl bromides have shown that an α-fluorine substituent can decrease the rate of SN2 reactions compared to their non-fluorinated analogues. This is attributed to the electrostatic repulsion between the lone pairs of the fluorine atom and the incoming nucleophile. While not a direct substitution reaction, this principle can be extended to understand the interaction of nucleophiles with the fluorinated carbon center in this compound.

The following table provides a conceptual comparison of the electronic effects of an α-substituent on the reactivity of an α,β-unsaturated carboxylic acid.

| Substituent at α-position | Inductive Effect | Resonance Effect | Overall effect on β-carbon electrophilicity | Predicted impact on Michael addition rate |

| -H | Neutral | Neutral | Baseline | Baseline |

| -CH₃ | Weakly electron-donating | N/A | Decreased | Slower |

| -F | Strongly electron-withdrawing | Weakly electron-donating | Increased | Faster |

| -Cl | Strongly electron-withdrawing | Weakly electron-donating | Increased | Faster |

This table presents a qualitative prediction based on general principles of electronic effects.

Stereoelectronic Effects in Reactions of this compound

Stereoelectronic effects, which pertain to the influence of orbital overlap on the geometric and energetic properties of a molecule, are crucial in understanding the reactivity of this compound. These effects arise from the interaction of bonding and non-bonding orbitals and can dictate the preferred conformations and reaction trajectories.

One significant stereoelectronic effect is hyperconjugation. In the context of this compound, the alignment of the C-F σ* antibonding orbital with adjacent C-C or C-H σ bonds can influence the molecule's stability and reactivity. For instance, interactions between the lone pairs on the fluorine atom and the π* orbital of the carbonyl group can affect the rotational barrier around the Cα-C(O) bond.

During a chemical reaction, stereoelectronic effects play a critical role in transition state stabilization. For example, in the addition of a nucleophile to the carbonyl group, the trajectory of approach is often governed by the need to achieve optimal overlap with the π* orbital of the C=O bond, a principle described by the Bürgi-Dunitz trajectory. The presence of the bulky and electronegative fluorine atom can sterically and electronically modulate this trajectory.

Furthermore, in elimination reactions that might occur from derivatives of this compound, the anti-periplanar alignment of the leaving group and a proton is a classic example of a stereoelectronic requirement for an E2 mechanism. The electronic influence of the fluorine atom can affect the acidity of the α- and γ-protons, thereby influencing the regioselectivity of such eliminations.

Pericyclic and Rearrangement Reactions Involving this compound Scaffolds

While specific pericyclic or rearrangement reactions of this compound are not extensively documented, the underlying principles of these reaction classes allow for predictions of its potential reactivity.

Pericyclic Reactions:

Diels-Alder Reaction: As a dienophile, this compound's reactivity would be enhanced by the electron-withdrawing nature of the fluorine and carboxylic acid groups. This would lower the energy of the LUMO, facilitating a [4+2] cycloaddition with electron-rich dienes. The regioselectivity of such a reaction would be influenced by the electronic and steric properties of both the diene and the dienophile.

Electrocyclic Reactions: Derivatives of this compound, if incorporated into a larger conjugated system, could undergo electrocyclic ring-closing or ring-opening reactions. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.

Rearrangement Reactions:

Beckmann Rearrangement: While not a direct reaction of the acid itself, oximes derived from ketones that could be synthesized from this compound could undergo the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide.

Favorskii Rearrangement: α-Halo ketones, which could potentially be synthesized from this compound, are known to undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. The presence of the fluorine atom would likely influence the mechanism and outcome of such a rearrangement.

Pinacol Rearrangement: 1,2-diols, which could be formed by dihydroxylation of the double bond in this compound derivatives, are susceptible to the Pinacol rearrangement under acidic conditions, leading to the formation of a ketone.

Stereoselectivity and Regioselectivity in Chemical Transformations of this compound

The concepts of stereoselectivity and regioselectivity are central to the chemical transformations of this compound.

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound, the fluorine atom can play a significant role in directing the stereochemical outcome. For instance, in nucleophilic additions to the carbonyl group, the facial selectivity (attack from the Re or Si face) could be influenced by the steric bulk and electronic properties of the fluorine atom and the ethyl group.

In reactions that create a new stereocenter at the β-carbon, such as conjugate additions, the existing stereochemistry of the molecule (if any) and the nature of the reagents and catalysts will determine the diastereoselectivity or enantioselectivity of the transformation.

Regioselectivity:

Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions. In the case of this compound, a key regiochemical consideration is the site of nucleophilic attack. The molecule presents multiple electrophilic sites: the carbonyl carbon, the β-carbon (1,4-addition or Michael addition), and potentially the α-carbon (though less likely).

The competition between 1,2-addition (to the carbonyl) and 1,4-addition (to the β-carbon) is a classic example of regioselectivity. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman cuprates, typically favor 1,4-addition. The α-fluorine atom, by enhancing the electrophilicity of the β-carbon, would be expected to promote 1,4-addition for appropriate nucleophiles.

The table below summarizes the expected regiochemical outcomes for the addition of different types of nucleophiles to an α,β-unsaturated carboxylic acid.

| Nucleophile Type | Predominant Site of Attack | Rationale |

| Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | Carbonyl Carbon (1,2-addition) | Reaction is under charge control; attack occurs at the most positively charged carbon. |

| Soft Nucleophiles (e.g., Gilman cuprates, enamines) | β-Carbon (1,4-addition) | Reaction is under orbital control; attack occurs at the site of the largest LUMO coefficient. |

Theoretical and Computational Investigations of 2 Fluoropent 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Energetics

There is currently no available research on the quantum chemical calculations of 2-Fluoropent-2-enoic acid.

Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity

No DFT studies specifically focused on this compound have been found in the scientific literature. Such studies would be invaluable for understanding its electronic properties, reactivity indices, and the distribution of electron density within the molecule.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Similarly, there is a lack of published data from ab initio calculations for this compound. These high-level computational methods would be instrumental in providing precise information about its molecular orbitals and energetic landscape.

Conformational Analysis and Potential Energy Surfaces of this compound

A conformational analysis of this compound has not been documented in the reviewed literature.

Exploration of Stable Conformers and Rotational Barriers

Without dedicated computational studies, the stable conformers of this compound and the energy barriers to rotation around its single bonds remain undetermined.

Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine-mediated Interactions)

While the structure of this compound suggests the potential for intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the fluorine atom, or other fluorine-mediated effects, no specific computational or experimental evidence is available to confirm or quantify these interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic evolution of the system, including conformational changes and intermolecular interactions.

For this compound, an MD simulation could be performed to study its behavior in a solvent, such as water. This would involve placing a molecule of this compound in a simulation box filled with solvent molecules and allowing the system to evolve over time. The simulation would reveal how the solute interacts with the surrounding solvent molecules, including the formation and breaking of hydrogen bonds between the carboxylic acid group and water.

Furthermore, MD simulations can be used to explore the conformational landscape of this compound. By analyzing the trajectory of the simulation, the preferred conformations of the molecule and the energy barriers between them can be determined. This information is crucial for understanding the molecule's flexibility and how its shape influences its reactivity and interactions with other molecules.

Key Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Value/Setting |

| Force Field | Describes the potential energy of the system | OPLS-AA |

| Solvent Model | Represents the water molecules | TIP3P |

| System Size | Number of atoms in the simulation box | ~10,000 |

| Temperature | Temperature of the simulation | 298 K |

| Pressure | Pressure of the simulation | 1 atm |

| Simulation Time | Duration of the simulation | 100 ns |

Note: The settings in this table are typical for such a simulation and are for illustrative purposes.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational quantum chemistry methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a molecule. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations can be used to compute the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can then be compared with an experimental spectrum to confirm the structure of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | ~11-12 | ~165-175 |

| C2 (=CF) | - | ~150-160 (d, J_CF) |

| C3 (=CH) | ~6.5-7.5 (d, J_HF) | ~110-120 (d, J_CF) |

| C4 (CH₂) | ~2.2-2.6 | ~25-35 |

| C5 (CH₃) | ~1.0-1.3 | ~10-15 |

Note: The chemical shift values in this table are estimates based on general principles and data for similar compounds. Actual values may vary. 'd' indicates a doublet due to coupling with fluorine, and J_CF and J_HF are the respective coupling constants.

Role of 2 Fluoropent 2 Enoic Acid As a Synthetic Building Block and Precursor

Synthesis of Fluorinated Heterocyclic Compounds Utilizing 2-Fluoropent-2-enoic Acid

No specific examples or methodologies were found in the scientific literature detailing the use of this compound for the synthesis of fluorinated heterocyclic compounds.

Application in the Construction of Complex Organic Architectures (e.g., Fluorinated Natural Product Analogues)

There is no available research demonstrating the application of this compound in the construction of complex organic molecules or fluorinated analogues of natural products.

Derivatization of this compound for Specialty Chemical and Materials Science Applications

Information regarding the specific derivatization of this compound for use in specialty chemicals or materials science is not present in the available literature.

No studies were identified that describe the use of this compound as a monomer or precursor for the synthesis of fluoropolymers.

There is no documented use of this compound as a precursor for advanced organic materials in the reviewed literature.

Development of Novel Methodologies in Organic Synthesis Leveraging this compound Scaffold

No novel synthetic methodologies that specifically leverage the this compound scaffold have been reported in the available research.

Analytical Methodologies for Detection and Characterization of 2 Fluoropent 2 Enoic Acid in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of 2-Fluoropent-2-enoic acid, providing robust methods for separating it from impurities and quantifying its concentration in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. However, due to the presence of a carboxylic acid functional group, derivatization is often necessary to enhance volatility and prevent peak tailing. shimadzu.com.sgresearchgate.net A common derivatization strategy involves converting the carboxylic acid to a more volatile ester, such as a methyl or benzyl (B1604629) ester. researchgate.netepa.gov

For the analysis of perfluorinated carboxylic acids (PFCAs), a category of compounds structurally related to this compound, GC-MS methods have been well-established. shimadzu.com.sgresearchgate.netepa.gov These methods often employ capillary columns, such as the KB-1MS, to achieve efficient separation. epa.gov The mass spectrometer provides detailed information on the fragmentation patterns of the derivatized analyte, aiding in its identification and structural confirmation. epa.gov Negative chemical ionization (NCI) mode can significantly improve the detection sensitivity for electronegative compounds like PFCAs. shimadzu.com.sg

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized Carboxylic Acids

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., KB-1MS, 90 m x 0.25 mm x 1.0 µm) | Provides high-resolution separation of analytes. epa.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | Optimizes separation of compounds with different boiling points. |

| Ion Source Temperature | 230 °C | Promotes efficient ionization of the analyte. shimadzu.com.sg |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI provides characteristic fragmentation patterns; NCI enhances sensitivity for electronegative compounds. shimadzu.com.sg |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Filters and detects ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Amplifies the ion signal for sensitive detection. |

This table presents a general set of parameters and may require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including short-chain fatty acids. nih.govcreative-proteomics.comnih.gov A significant advantage of LC-MS is that it can often analyze compounds without the need for derivatization, which simplifies sample preparation. nih.gov However, for certain short-chain fatty acids, derivatization may be employed to improve chromatographic retention and ionization efficiency. nih.govcreative-proteomics.com

For the analysis of underivatized short-chain fatty acids, reversed-phase chromatography is commonly used. nih.gov The separation can be challenging due to the high polarity and low molecular weight of these compounds. nih.gov The use of tandem mass spectrometry (LC-MS/MS) enhances specificity and sensitivity, allowing for the quantification of analytes at very low concentrations. nih.govlipidmaps.org

Table 2: Typical LC-MS/MS Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18 column (e.g., Kinetex C18) | Separates compounds based on their hydrophobicity. lipidmaps.org |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase. lipidmaps.org |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid | Organic component of the mobile phase. lipidmaps.org |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase through the column. |

| Ion Source | Electrospray Ionization (ESI), negative ion mode | Generates ions from the analyte for mass analysis. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Provides high-resolution mass analysis and fragmentation for quantification. creative-proteomics.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Increases selectivity and sensitivity for targeted analysis. nih.gov |

This table provides a general set of parameters that would likely be a good starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification (preparative scale) and quantification (analytical scale) of organic compounds. For organic acids, ion-exclusion chromatography is a highly selective separation mode. shimadzu.com This technique is often paired with UV detection, as the carbon-carbon double bond conjugated with the carboxylic acid in this compound is expected to have a UV absorbance maximum around 210 nm. researchgate.net

On an analytical scale, HPLC with a UV detector can be used for purity assessment and to quantify the concentration of this compound in a sample. shimadzu.com For preparative applications, larger columns and higher flow rates are used to isolate significant quantities of the pure compound from a reaction mixture.

Advanced Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR)

For complex research matrices where unambiguous identification is critical, hyphenated techniques that couple the separation power of liquid chromatography with the detailed structural information from nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) can be invaluable. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column.

The use of ¹⁹F NMR in an LC-NMR setup would be particularly powerful for analyzing fluorinated compounds like this compound. rsc.org It would provide direct evidence of the fluorine atom's presence and its chemical environment within the separated molecule, aiding in the definitive identification of isomers and related impurities.

Spectroscopic Quantification Methods (e.g., Quantitative NMR, UV-Vis Spectroscopy)

Beyond chromatographic methods, direct spectroscopic techniques can be employed for the quantification of this compound.

Quantitative NMR (qNMR) Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute concentration or purity of a substance without the need for a specific standard of the analyte. The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, both ¹H qNMR and ¹⁹F qNMR can be utilized. ¹⁹F qNMR offers several advantages for fluorinated compounds, including a high signal-to-noise ratio, a wide chemical shift range that minimizes signal overlap, and the absence of background signals from naturally occurring fluorinated compounds. rsc.orgnih.govresearchgate.net An internal standard of known concentration and purity is used for accurate quantification.

Table 3: Key Parameters for ¹⁹F qNMR

| Parameter | Consideration | Importance |

| Internal Standard | Must have a known purity (≥99%) and a signal that does not overlap with the analyte. 4,4´-difluorobenzophenone is a possible candidate. | Ensures accurate and reliable quantification. |

| Solvent | Should dissolve both the analyte and the internal standard. Deuterated solvents are used for ¹H qNMR. | Proper dissolution is critical for obtaining a high-resolution spectrum. |

| Relaxation Delay (d1) | Should be sufficiently long (typically 5-7 times the longest T1 relaxation time) to allow for complete relaxation of the nuclei. | Crucial for ensuring that the signal intensity is directly proportional to the concentration. |

| Pulse Angle | A 90° pulse is often used to maximize the signal. | Optimizes the signal response for quantification. |

| Number of Scans | Increased number of scans improves the signal-to-noise ratio. | Important for detecting and quantifying low-concentration analytes. |

UV-Vis Spectroscopy Due to the α,β-unsaturated carbonyl moiety, this compound is expected to exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. libretexts.orgacs.org The position of the absorption maximum (λmax) is influenced by the molecular structure and the solvent. While UV-Vis spectroscopy is generally not as selective as NMR or mass spectrometry for identification, it can be a simple and effective method for quantification if a calibration curve is established using pure standards of this compound. libretexts.org

Sample Preparation Strategies for Analysis of this compound in Various Research Systems

The choice of sample preparation technique is critical for obtaining accurate and reproducible analytical results and depends heavily on the nature of the research matrix.

For Reaction Mixtures: Simple dilution with a suitable solvent may be sufficient for analysis by HPLC, LC-MS, or NMR. If the reaction solvent interferes with the analysis, a solvent exchange step may be necessary.

For Aqueous Matrices: For dilute aqueous samples, a pre-concentration step is often required. Solid-phase extraction (SPE) with a suitable sorbent, such as a weak anion exchange resin, can be used to isolate and concentrate carboxylic acids from the aqueous matrix. researchgate.net Liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate (B1210297) or diethyl ether is another common technique for extracting organic acids from aqueous solutions. mdpi.com

For Biological Matrices (e.g., cell culture media, plasma): Protein precipitation is a common first step to remove high molecular weight interferences. This is typically achieved by adding a solvent like acetonitrile or methanol. Subsequent extraction and concentration steps, such as SPE or LLE, may be necessary to further purify the sample before analysis. nih.gov

Biochemical Interactions and Mechanistic Studies of 2 Fluoropent 2 Enoic Acid Focus on Chemical Mechanism

Mechanism-Based Enzyme Inactivation by 2-Fluoropent-2-enoic Acid Derivatives

Derivatives of this compound are anticipated to function as mechanism-based enzyme inactivators, also known as "suicide substrates." This class of inhibitors is relatively unreactive until it is catalytically converted into a highly reactive species within the enzyme's active site. This reactive intermediate then forms a covalent bond with a crucial amino acid residue, leading to irreversible inactivation of the enzyme.

The inactivation of an enzyme by this compound likely proceeds through a Michael addition mechanism. The fluorine atom at the C-2 position, being highly electronegative, enhances the electrophilicity of the β-carbon (C-3) in the α,β-unsaturated system. This makes the molecule susceptible to nucleophilic attack by an amino acid residue in the enzyme's active site.

A probable pathway for this inactivation is as follows:

Binding and Activation: The this compound derivative binds to the enzyme's active site in a manner similar to the natural substrate.

Nucleophilic Attack: A nucleophilic amino acid residue, such as a cysteine or lysine (B10760008), located in the active site, attacks the electrophilic β-carbon of the inhibitor.

Adduct Formation: This attack results in the formation of a covalent bond between the enzyme and the inhibitor, creating a stable enzyme-inhibitor adduct.

A similar mechanism has been proposed for the inactivation of alanine (B10760859) racemase by trifluoroalanine, where a lysine residue in the active site engages in a nucleophilic attack on an electrophilic β-difluoro-α,β-unsaturated imine intermediate nih.gov. This precedent strongly supports the likelihood of a parallel mechanism for this compound.

The presence of the fluorine atom is critical to the inhibitory potency of this compound. Its role is multifaceted:

Electronic Activation: The strong electron-withdrawing nature of fluorine significantly increases the electrophilic character of the double bond, making it a more potent Michael acceptor for nucleophilic attack by active site residues.

Leaving Group Potential: In some enzymatic reactions, the fluorine atom can be eliminated as a fluoride (B91410) ion following the initial nucleophilic addition. This can lead to the formation of a more reactive intermediate that subsequently alkylates the enzyme. This addition-elimination mechanism is a common strategy in the design of fluorinated enzyme inactivators nih.gov.

Stereoelectronic Effects: The fluorine atom can influence the binding orientation of the inhibitor within the active site, ensuring a favorable conformation for the inactivation reaction.

The release of fluoride ions during the inactivation process can serve as a valuable tool for elucidating the reaction mechanism. The stoichiometry of fluoride ion release relative to the amount of inactivated enzyme can provide insights into the chemical steps leading to inactivation.

For instance, in the inactivation of alanine racemase by trifluoroalanine, the loss of two fluoride ions per mole of inactivated enzyme was observed, suggesting the formation of a monofluoro enzyme adduct nih.gov. A similar experimental approach with this compound could determine whether the inactivation proceeds with or without the elimination of the fluorine substituent. If fluoride is released, it would strongly support an addition-elimination pathway.

Table 1: Potential Stoichiometry of Fluoride Ion Release and Mechanistic Implications

| Stoichiometry of Fluoride Release (Fluoride:Enzyme) | Inferred Mechanism |

| 1:1 | Addition-elimination: Covalent bond formation is accompanied by fluoride release. |

| 0:1 | Michael addition: The fluorine atom is retained in the final enzyme-inhibitor adduct. |